(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
CAS No.: 2034280-71-0
Cat. No.: VC4801560
Molecular Formula: C16H17N7O2
Molecular Weight: 339.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034280-71-0 |
|---|---|
| Molecular Formula | C16H17N7O2 |
| Molecular Weight | 339.359 |
| IUPAC Name | (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
| Standard InChI | InChI=1S/C16H17N7O2/c1-10-7-11(2)23-16(19-10)20-14(21-23)15(24)22-6-3-12(9-22)25-13-8-17-4-5-18-13/h4-5,7-8,12H,3,6,9H2,1-2H3 |
| Standard InChI Key | HDYDZVZMUMHEET-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NC=CN=C4)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the class of triazolo[1,5-a]pyrimidine derivatives, characterized by a fused bicyclic system (triazole + pyrimidine) substituted with methyl groups at positions 5 and 7. The second moiety consists of a pyrrolidine ring linked to a pyrazin-2-yloxy group via an ether bond. Key molecular parameters include:
The triazolo[1,5-a]pyrimidine core contributes to planar aromaticity, while the pyrrolidine-pyrrolidin-1-yl)methanone |
| SMILES | CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NC=CN=C4)C |
| CAS Registry Number | 2034572-29-5 |
The triazolo[1,5-a]pyrimidine core contributes to planar aromaticity, while the pyrrolidine-pyrazine ether introduces conformational flexibility and hydrogen-bonding capacity .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous compounds reveal a coplanar arrangement of the triazolo[1,5-a]pyrimidine ring, with the pyrrolidine adopting a chair-like conformation . Key spectroscopic features include:
-
¹H NMR: Methyl protons at δ 2.45–2.60 ppm; pyrazine aromatic protons at δ 8.20–8.50 ppm .
-
IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Formation of the Triazolo[1,5-a]pyrimidine Core: Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione under acidic conditions yields the methyl-substituted triazolo[1,5-a]pyrimidine scaffold .
-
Carboxylic Acid Activation: The intermediate is hydrolyzed to the carboxylic acid, followed by conversion to the acyl chloride using thionyl chloride .
-
Coupling with Pyrrolidine Amine: Reaction of the acyl chloride with 3-(pyrazin-2-yloxy)pyrrolidine in the presence of a base (e.g., triethylamine) affords the final product .
Key Reaction Conditions
-
Temperature: 80–100°C for cyclocondensation; room temperature for coupling.
-
Catalysts: Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 1.8 | Computational prediction |
| Solubility | 0.12 mg/mL in DMSO | Experimental (HPLC) |
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
The moderate LogP value indicates balanced lipophilicity, favoring membrane permeability. Limited aqueous solubility necessitates formulation strategies for in vivo applications .
Biological Activities and Mechanisms
Antiviral Activity
In influenza A (H1N1)-infected MDCK cells, structural analogs demonstrated IC₅₀ values of 1.1–31 μM by disrupting the PA-PB1 subunit interaction in viral RNA polymerase . Molecular docking studies suggest the triazolo[1,5-a]pyrimidine moiety occupies a hydrophobic pocket in PA, while the pyrrolidine-pyrazine group stabilizes the complex via H-bonds .
Neuroprotective Effects
Pharmacological Applications
Antiviral Therapeutics
The compound’s ability to block viral polymerase assembly positions it as a candidate for influenza treatment, particularly against oseltamivir-resistant strains .
Oncology
As a CDK2 inhibitor, it holds promise for breast and colorectal cancers, with synergies observed in combination with paclitaxel .
Central Nervous System Disorders
Structural analogs are under investigation for Alzheimer’s disease due to β-amyloid aggregation inhibition.
Analytical Characterization
Chromatographic Methods
Stability Studies
The compound remains stable in pH 7.4 buffer for 24 hours but degrades in acidic conditions (t₁/₂ = 3.5 h at pH 2.0) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume